

Azvudine Hydrochloride: A Comparative Analysis of its Effects on Diverse Cell Populations

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Compound of Interest

Compound Name: Azvudine hydrochloride

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Azvudine hydrochloride, a novel nucleoside analog, has demonstrated a broad spectrum of biological activities, positioning it as a molecule of significant interest for antiviral and anticancer therapies. This guide provides a comparative analysis of Azvudine's effects on different cell types, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

Antiviral Activity: A Multi-Pronged Approach

Azvudine has shown potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and SARS-CoV-2.^[1] Its primary mechanism involves the inhibition of viral replication by acting as a chain terminator.^[2]

Comparative Efficacy Across Viral Infections and Cell Lines

The efficacy of Azvudine varies depending on the virus and the cell type used in in-vitro studies. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of Azvudine in different cell lines.

Table 1: In Vitro Anti-HIV Activity of Azvudine

Virus Strain	Cell Line	EC ₅₀ (nM)	Reference
HIV-1	C8166 & PBMC	0.03 - 6.92	[3]
HIV-2	C8166 & PBMC	0.018 - 0.025	[3]
HIV-1 (Lamivudine-resistant)	-	Active at nanomolar range	[3]

Table 2: In Vitro Anti-Coronavirus Activity of Azvudine

Virus	Cell Type	EC ₅₀ (μM)	Reference
SARS-CoV-2	-	1.2 - 4.3	[4][5]
HCoV-OC43	-	1.2 - 4.3	[4][5]

Anticancer Effects: Inducing Cell Death and Halting Proliferation

Beyond its antiviral properties, Azvudine exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis (programmed cell death).[1]

Cell Line-Specific Responses to Azvudine

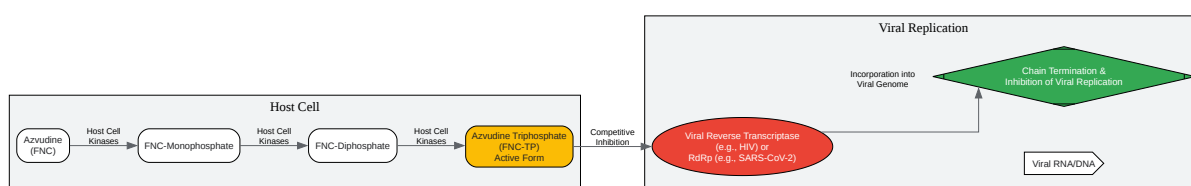
The anticancer effects of Azvudine are observed across different cancer types. For instance, it has been shown to inhibit the proliferation and invasive ability of hepatocellular carcinoma (HCC) and lung cancer cell lines.[4] Furthermore, in Raji and JeKo-1 cells, Azvudine has been observed to prevent cell adhesion, movement, and invasion by modulating the Wnt/β-catenin pathway.[4] This is achieved by increasing E-cadherin and GSK-3β levels while decreasing β-catenin, VEGF, MMP-2, and MMP-9.[4]

Immunomodulatory Functions: A Key Player in Host Response

Azvudine also demonstrates immunomodulatory effects, particularly influencing T-cells and neutrophils.[1][6] A notable characteristic is its thymus-homing feature, where the active form, FNC triphosphate, concentrates in the thymus and peripheral blood mononuclear cells (PBMCs).[4][7] This suggests that Azvudine may exert its therapeutic effects not only by directly inhibiting viral replication but also by modulating the host's immune response, particularly by protecting and promoting T-cell function.[7] In SARS-CoV-2 infected rhesus macaques, Azvudine treatment led to a reduction in neutrophil infiltration and attenuated inflammatory injury.[8]

Mechanism of Action: A Visualized Pathway

Azvudine functions as a prodrug that requires intracellular activation.[9] Once inside the host cell, it is phosphorylated to its active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination.[2]



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Caption: Intracellular activation and mechanism of action of Azvudine.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of Azvudine.

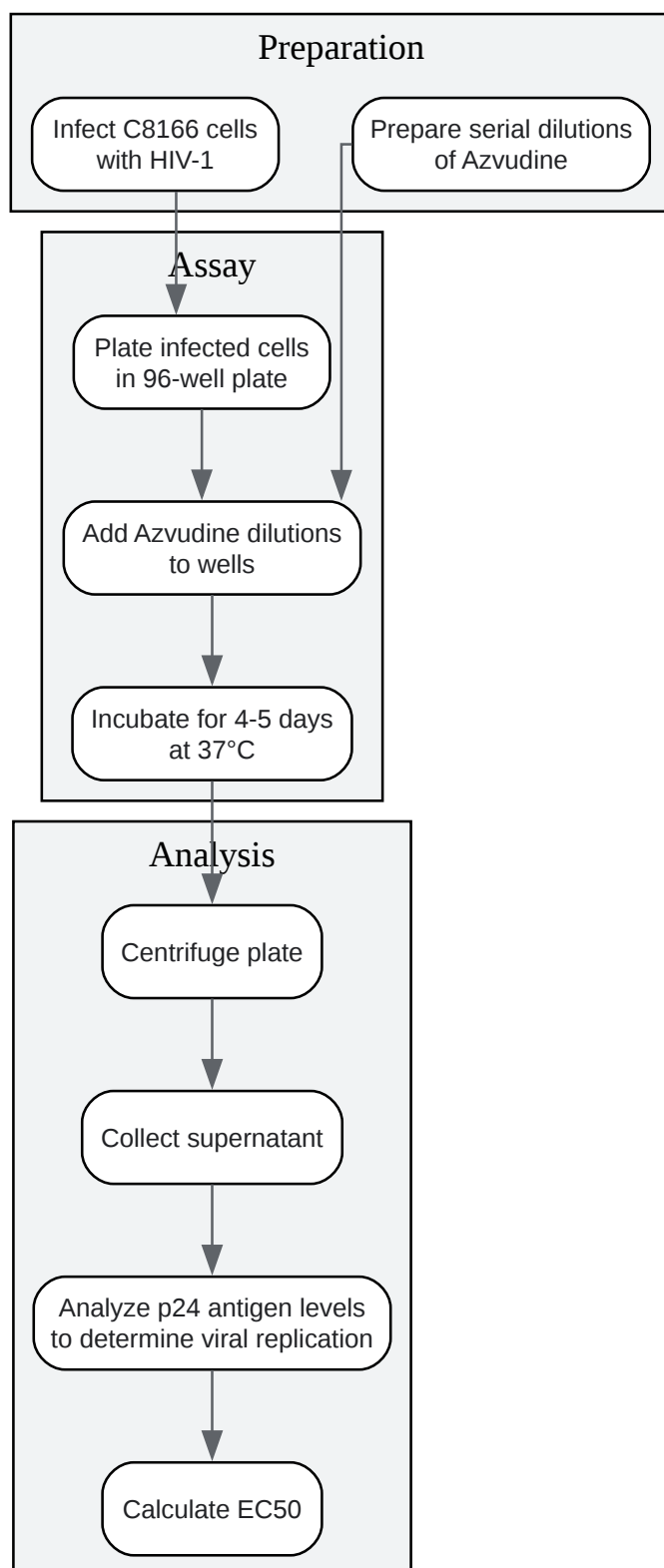
- **Cell Seeding:** Seed adherent cells to achieve 70-80% confluency or suspension cells at approximately 1×10^5 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[\[1\]](#)
- **Drug Treatment:** Prepare serial dilutions of **Azvudine hydrochloride** in complete culture medium (e.g., 0.1 µM to 100 µM). Include "cells only" (no drug) and "vehicle only" (highest concentration of DMSO) controls.[\[1\]](#)
- **Incubation:** Add the drug dilutions to the cells and incubate for a period appropriate for the cell line's doubling time.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Data Analysis:** Measure the absorbance at a specific wavelength (e.g., 570 nm). The CC₅₀ is calculated as the drug concentration that reduces cell viability by 50%.[\[10\]](#)

In Vitro Antiviral Assay (HIV-1 in C8166 Cells)

This protocol evaluates the in vitro antiviral efficacy of Azvudine against HIV-1.

- **Cell Infection:** Infect C8166 cells with HIV-1.[\[10\]](#)
- **Plating:** Resuspend the infected cells at 4×10^5 cells/mL and plate 100 µL into a 96-well plate.[\[10\]](#)
- **Drug Addition:** Add 100 µL of serially diluted Azvudine to the wells. Include virus control (infected cells, no drug) and cell control (uninfected cells, no drug).[\[10\]](#)
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[\[10\]](#)

- Analysis: After incubation, centrifuge the plate and collect the cell-free supernatant for p24 antigen analysis to quantify viral replication. The EC₅₀ is the concentration of Azvudine that inhibits viral replication by 50%.[\[10\]](#)



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Caption: Experimental workflow for in vitro antiviral assay.

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